molecular formula C12H14F3NO3 B4303568 methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B4303568
M. Wt: 277.24 g/mol
InChI Key: VRNYVGGNIPYOQR-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic substitution reaction of 4-chloropyrimidine with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride . This reaction is carried out under inert conditions using diisopropyl ether as the solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-promoted methods to reduce reaction time and increase yield. For example, the reaction time can be decreased from 69 hours to 90 minutes, and the overall yield can be improved from 18.5% to 21% through process optimization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and potency in various applications .

Properties

IUPAC Name

methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-6-4-8(5-7(2)9(6)16)11(18,10(17)19-3)12(13,14)15/h4-5,18H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNYVGGNIPYOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

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